molecular formula C7H10N2O B13201610 5-propyl-2(1H)-Pyrazinone

5-propyl-2(1H)-Pyrazinone

Cat. No.: B13201610
M. Wt: 138.17 g/mol
InChI Key: QZGYBWJSTUTFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-propyl-2(1H)-Pyrazinone is an organic compound belonging to the pyrazinone family Pyrazinones are heterocyclic compounds containing a pyrazine ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-2(1H)-Pyrazinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diketone with an amine. For instance, the reaction of 2,3-diketopentane with propylamine under acidic conditions can yield this compound. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-propyl-2(1H)-Pyrazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

    Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted pyrazinone derivatives depending on the reagents used.

Scientific Research Applications

5-propyl-2(1H)-Pyrazinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-propyl-2(1H)-Pyrazinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, its potential antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrazinone: The parent compound without the propyl group.

    5-methyl-2(1H)-Pyrazinone: A similar compound with a methyl group instead of a propyl group.

    5-ethyl-2(1H)-Pyrazinone: A compound with an ethyl group.

Uniqueness

5-propyl-2(1H)-Pyrazinone is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl and ethyl analogs.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-propyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-9-7(10)5-8-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

QZGYBWJSTUTFSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC(=O)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.